3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
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Overview
Description
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C26H28O3. This compound is characterized by its complex structure, which includes a benzoic acid core substituted with dimethyl and pentoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbenzoic Acid: Similar in structure but lacks the dimethyl and pentoxyphenyl groups.
Biphenyl-4-carboxylic Acid: Similar core structure but different substituents.
3,5-Dimethoxy-4-hydroxybenzoic Acid: Similar functional groups but different overall structure
Uniqueness
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
CAS No. |
185312-98-5 |
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Molecular Formula |
C26H28O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3,5-dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H28O3/c1-4-5-6-15-29-24-13-11-21(12-14-24)20-7-9-22(10-8-20)25-18(2)16-23(26(27)28)17-19(25)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28) |
InChI Key |
LFTQOBKXQRBZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3C)C(=O)O)C |
Origin of Product |
United States |
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